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Compound of Interest

Compound Name:
2-(Phenylthio)Pyridine-3-Carbonyl

Chloride

CAS No.: 165249-92-3

Cat. No.: B065050

Get Quote

Executive Summary
Pyridine-3-carbonyl chloride (Nicotinoyl chloride) is a pivotal electrophilic building block in

medicinal chemistry, serving as the gateway to nicotinamides, nicotinate esters, and complex

heterocycles found in NAD+ precursors, kinase inhibitors, and vasodilators (e.g., Nicorandil).[1]

Unlike simple benzoyl chlorides, its reactivity is governed by a "schizophrenic" electronic

nature: the electrophilic acyl chloride moiety competes with the nucleophilic/basic pyridine

nitrogen. This duality necessitates specific handling protocols—typically isolation as a

hydrochloride salt—to prevent self-destructive polymerization.

Electronic Structure & Mechanistic Underpinnings
The "Amphoteric" Challenge
The reactivity of nicotinoyl chloride is defined by two opposing electronic centers:

The Carbonyl Carbon (C-2): Highly electrophilic due to the electron-withdrawing inductive

effect (-I) of the pyridine ring and the leaving group ability of chloride.
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The Pyridine Nitrogen (N-1): A Lewis base and nucleophile. In the free base form, this

nitrogen can attack the carbonyl carbon of another molecule, leading to intermolecular self-

quaternization (dimerization/oligomerization).

Resonance & Reactivity Map
The pyridine ring exerts a strong electron-withdrawing effect, making the carbonyl carbon more

reactive toward nucleophiles than benzoyl chloride. However, the basic nitrogen complicates

Lewis acid catalysis (e.g., in Friedel-Crafts), as it coordinates with the catalyst, deactivating the

system and requiring stoichiometric excess of Lewis acids.
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Figure 1: Reactivity divergence of the free base. Protonation (HCl salt) shuts down the red

decomposition pathway.

Synthesis & Handling: The "Salt" Decision
The stability of nicotinoyl chloride is binary: the hydrochloride salt is a stable solid, while the

free base is an unstable oil prone to hydrolysis and polymerization.

Comparative Stability Profile
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Feature
Hydrochloride Salt (R-
COCl[1][2]·HCl)

Free Base (R-COCl)

Physical State White crystalline solid Yellow/Colorless oil

Shelf Stability High (Months/Years if dry) Low (Hours/Days)

Hygroscopicity
Extreme (Reacts violently with

water)
High

Primary Risk
HCl gas evolution upon

hydrolysis

Self-condensation

(Polymerization)

Preferred Use Stock reagent, solid storage In-situ generation only

Protocol: Synthesis of Nicotinoyl Chloride
Hydrochloride
Standard method for generating a stable, storable reagent.[1]

Reagents: Suspend Nicotinic acid (1.0 eq) in excess Thionyl Chloride (SOCl2) (3.0–5.0 eq).

Reaction: Heat to reflux (approx. 75–80°C) for 2–4 hours. The solid acid will dissolve as gas

(SO2, HCl) evolves.

Isolation:

Evaporate excess SOCl2 under reduced pressure.

Critical Step: Azeptropically remove traces of SOCl2 using anhydrous toluene (2x).

The residue solidifies into the hydrochloride salt.[3]

Storage: Store under Argon/Nitrogen in a desiccator.

Protocol: In-Situ Free Base Generation
For reactions sensitive to excess acid.[1]
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Reagents: Suspend Sodium or Potassium Nicotinate (1.0 eq) in anhydrous DCM or

Benzene.

Activation: Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF (Vilsmeier-Haack

activation).

Reaction: Stir at 0°C to RT for 1–2 hours.

Usage: Filter off the inorganic salt (NaCl/KCl) under inert atmosphere and use the filtrate

immediately. Do not concentrate to dryness, as the free base may polymerize.
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Figure 2: Decision tree for reagent preparation based on downstream stability requirements.

Nucleophilic Acyl Substitution (NAS) Profiling[1]
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Reaction with Amines (Amidation)
This is the most common application (e.g., synthesis of Niacinamide derivatives).

Mechanism: Addition-Elimination.

Base Requirement: Since the reagent is often the HCl salt, at least 2 equivalents of base

(e.g., Et3N, DIPEA, or Pyridine) are required:[1]

1 eq to neutralize the HCl salt of the reagent.

1 eq to neutralize the HCl generated during amidation.

Solvent: DCM, THF, or DMF (for solubility of the salt).

Friedel-Crafts Acylation
Acylating aromatic rings (e.g., benzene, anthracene) with nicotinoyl chloride requires

modification of standard Friedel-Crafts conditions.[1]

Catalyst Trapping: The pyridine nitrogen is a better Lewis base than the carbonyl oxygen. It

will complex with AlCl3 before the acyl chloride is activated.

Stoichiometry: You must use >2.2 equivalents of AlCl3.

1.0 eq complexes the Pyridine Nitrogen.

1.0+ eq activates the Carbonyl Chloride.

Regioselectivity: The pyridine ring in the reagent is deactivated; it does not participate. The

acyl group attaches to the substrate (e.g., benzene) typically at the position dictated by the

substrate's directors.

Case Studies in Drug Development
Synthesis of Nicorandil Intermediate
Nicorandil is a potassium channel opener and NO donor. Its core structure involves the

nicotinate ester of N-(2-hydroxyethyl)nicotinamide.
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Challenge: Selective acylation of an amino-alcohol.

Solution: Nicotinoyl chloride reacts preferentially with the primary amine of 2-aminoethanol at

low temperatures (<0°C) to form the amide. The esterification of the alcohol requires higher

temperatures or stronger activation, allowing for chemoselective synthesis of the amide

intermediate.

Synthesis of Bedaquiline (Salt Form)
While Bedaquiline itself is a diarylquinoline, its fumarate or nicotinate salts are explored to

improve solubility. The formation of the nicotinate salt utilizes the acidity of nicotinic acid, but

derivatives requiring the covalent attachment of the nicotinoyl moiety (prodrugs) rely exclusively

on the chloride method described above to overcome the poor reactivity of the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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